REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[NH:8][C:7](=O)[C:6]([C:10]([NH2:12])=O)=[N:5][N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[N:8]=[C:3]([S:2][CH3:1])[N:4]=[N:5][C:6]=1[C:10]#[N:12]
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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CSC1=NN=C(C(N1)=O)C(=O)N
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Name
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|
Quantity
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38 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux during 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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After cooling of the dark brown reaction mixture
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Type
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CUSTOM
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Details
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the excess of phosphorus oxychloride was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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To destroy residues of phosphorus oxychloride
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Type
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DISSOLUTION
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Details
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the resulting red-brown oily residue was dissolved in 15 ml of toluene
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Type
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ADDITION
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Details
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the solution added to an ice-cold saturated aqueous solution of sodium hydrogencarbonate
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Type
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ADDITION
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Details
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The organic phase was diluted with 100 ml of dichloromethane
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Type
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CUSTOM
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Details
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separated from the aqueous phase
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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ClC=1N=C(N=NC1C#N)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |